3-(((1h-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide

T-type calcium channel Benzosultam Structure-Activity Relationship

3-(((1H-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide (CAS 1171186-90-5, C11H10N4O2S, MW 262.29) is a synthetic small molecule belonging to the fused benzenesulfonamide (benzosultam) class. Its structure features a benzo[d]isothiazole 1,1-dioxide core with a 3-amino substituent linked to a 1H-pyrazol-3-ylmethyl moiety.

Molecular Formula C11H10N4O2S
Molecular Weight 262.29 g/mol
Cat. No. B15500232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((1h-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide
Molecular FormulaC11H10N4O2S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NCC3=CC=NN3)NS2(=O)=O
InChIInChI=1S/C11H10N4O2S/c16-18(17)10-4-2-1-3-9(10)11(15-18)12-7-8-5-6-13-14-8/h1-6H,7H2,(H,12,15)(H,13,14)
InChIKeyNRDUWGXQKBLDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((1H-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide: A Fused Benzosultam Scaffold for Targeted Probe Development


3-(((1H-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide (CAS 1171186-90-5, C11H10N4O2S, MW 262.29) is a synthetic small molecule belonging to the fused benzenesulfonamide (benzosultam) class. Its structure features a benzo[d]isothiazole 1,1-dioxide core with a 3-amino substituent linked to a 1H-pyrazol-3-ylmethyl moiety. While this specific compound lacks peer-reviewed pharmacological characterization, structurally related benzoisothiazole 1,1-dioxides have been described as T-type calcium channel inhibitors and HIF-2 agonists [1] . Its primary value proposition for procurement lies in its potential as a tool compound for scaffold-hopping studies or as a synthetic intermediate for generating focused libraries targeting these mechanisms.

Procurement Risk: Why Structural Analogs of 3-(((1H-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide Cannot Be Assumed Interchangeable


The benzosultam scaffold is highly sensitive to substitution patterns. The mode of linker attachment (3-amino vs. 2-N-alkyl), the nature of the heterocycle (pyrazole vs. phenyl), and the oxidation state of the sulfur all dictate divergent biological target engagement. For instance, the 2-N-(pyrazol-3-yl)methyl regioisomer series yields potent T-type calcium channel blockers (IC50 in low µM range) [1], whereas a 3-((3,5-bis(trifluoromethyl)phenyl)amino) derivative acts as a HIF-2 agonist . Consequently, substituting 3-(((1H-pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide with a commercially available ‘similar’ benzosultam could redirect the biological readout entirely, rendering experimental results irreproducible. Verification of specific functional group contributions is therefore non-negotiable before procurement.

Quantitative Differentiation Evidence for 3-(((1H-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide


Target Engagement Divergence from Regioisomeric Benzosultam T-Type Blockers

This compound (3-amino regioisomer) has not been evaluated against T-type calcium channels in published assays. However, its closest regioisomer, a 2-N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide (Compound 10 in ref [1]), inhibited the α1H T-type channel with an IC50 of 2.32 µM. The shift from a 2-N-alkyl to a 3-amino linker is predicted to abolish this activity. [1]

T-type calcium channel Benzosultam Structure-Activity Relationship

Functional Selectivity Contrast with 3-Amino Benzisothiazole HIF-2 Agonists

A 3-amino benzisothiazole dioxide analog, M1002 (3-((3,5-bis(trifluoromethyl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide), acts as a HIF-2 agonist . The replacement of the bis(trifluoromethyl)phenyl group in M1002 with a 1H-pyrazol-3-ylmethyl group in the target compound eliminates the electron-withdrawing aromatic pharmacophore essential for HIF-2 activity. No HIF-2 agonism data exists for this compound.

HIF-2 Benzosultam Agonist

In Vivo Efficacy Gap: Lack of Diabetic Neuropathic Pain Data Versus Validated Benzosultam Lead

The 2-N-regioisomeric analog Compound 10 demonstrated significant in vivo efficacy in a streptozotocin-induced diabetic neuropathic pain (DNP) rat model, showing 3-fold greater potency than gabapentin at 1 h post-administration [1]. No in vivo efficacy data exist for 3-(((1H-pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide, precluding any assumption of analogous therapeutic performance. [1]

Diabetic neuropathy In vivo efficacy Benzosultam

Metabolic Stability and Safety Pharmacology: Undefined Profile Versus Optimized Benzosultam Leads

Compound 10 and 17 from the 2-N-substituted series exhibited good metabolic stability in human liver microsomes and low hERG channel and CYP450 inhibition [1]. The ADME and safety pharmacology profile of the 3-amino regioisomer remains completely uncharacterized. Changing the substitution from the nitrogen to the carbon of the benzosultam core can profoundly alter metabolic soft spots and off-target liability. [1]

Metabolic stability hERG CYP450 ADME

Recommended Application Scenarios for 3-(((1H-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide Based on Structural Differentiation


Scaffold-Hopping Probe to Investigate Regioisomeric Effects on T-Type Calcium Channel Blockade

The dramatic shift from the 2-N-(pyrazol-3-yl)methyl series to the 3-amino linkage provides a unique chemical probe to study how the attachment point on the benzosultam core influences α1H T-type channel binding. As demonstrated by the potent inhibitory activity of the 2-N-analogs (IC50 2.32 µM) [1], this compound can be used in parallel to map the binding mode requirements and confirm the loss of activity predicted by SAR models. This is critical for academic labs optimizing T-type blockers.

Negative Control for HIF-2 Agonist Screening Programs

Since the replacement of the bis(trifluoromethyl)phenyl group with a pyrazol-3-ylmethyl group is predicted to eliminate HIF-2 agonism , this compound serves as an ideal negative control. Researchers evaluating HIF-2 activators can benchmark assay specificity by confirming that this structurally related benzosultam shows no HIF-2 target gene induction, thereby excluding nonspecific scaffold effects.

Synthetic Intermediate for Diversifying Benzosultam Chemical Space

The presence of a nucleophilic amino group at the 3-position makes this compound a versatile intermediate for building compound libraries. It can be readily functionalized via acylation, sulfonylation, or reductive amination to generate novel analogs for screening against underexplored targets. Given the established bioactivity of the benzosultam class [1] , this intermediate holds high potential for hit discovery in diverse target classes.

Quote Request

Request a Quote for 3-(((1h-Pyrazol-3-yl)methyl)amino)benzo[d]isothiazole 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.